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Compound of Interest

Compound Name:
Ethyl 5-(aminomethyl)furan-2-

carboxylate

Cat. No.: B091889 Get Quote

CAS Number: 18707-63-6

Disclaimer: Publicly available scientific literature contains limited direct experimental data

regarding the biological activities of Ethyl 5-(aminomethyl)furan-2-carboxylate. The

biological data and associated protocols presented herein are based on closely related and

well-studied furan-2-carboxylate analogs. These examples are provided to illustrate the

potential applications and methodologies relevant to this class of compounds.

Introduction
Furan-2-carboxylic acid derivatives are a significant class of heterocyclic compounds that have

attracted considerable interest in medicinal chemistry and materials science. The furan scaffold

is a versatile pharmacophore present in numerous biologically active molecules, exhibiting a

wide range of activities including anticancer, antibacterial, antiviral, and anti-inflammatory

properties.[1] Ethyl 5-(aminomethyl)furan-2-carboxylate, a member of this family, serves as

a valuable bifunctional building block for the synthesis of novel therapeutic agents and

advanced polymers. Its structure incorporates a reactive primary amine and an ethyl ester,

allowing for diverse chemical modifications.

This technical guide provides a comprehensive overview of Ethyl 5-(aminomethyl)furan-2-
carboxylate, including its chemical properties, detailed potential synthetic routes, and

experimental protocols for biological evaluation based on its structural analogs.
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Chemical and Physical Properties
Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative with the molecular formula

C8H11NO3.[2][3] Its key identifiers and computed physicochemical properties are summarized

below. A hydrochloride salt of this compound is also commercially available (CAS 1030012-30-

6).[4]

Property Value Source

CAS Number 18707-63-6 PubChem[3]

Molecular Formula C8H11NO3 PubChem[3]

Molecular Weight 169.18 g/mol PubChem[3]

IUPAC Name
ethyl 5-(aminomethyl)furan-2-

carboxylate
PubChem[3]

Synonyms

Ethyl 5-(aminomethyl)-2-

furoate, 5-Aminomethyl-furan-

2-carboxylic acid ethyl ester

PubChem[3]

XLogP3 0.4 PubChem (Computed)[3]

Topological Polar Surface Area

(TPSA)
65.5 Å² PubChem (Computed)[3]

Hydrogen Bond Donors 1 PubChem (Computed)[3]

Hydrogen Bond Acceptors 4 PubChem (Computed)[3]

Rotatable Bond Count 3 PubChem (Computed)[3]

Synthesis Protocols
Two plausible synthetic routes for Ethyl 5-(aminomethyl)furan-2-carboxylate are detailed

below. Route A represents a "green chemistry" approach starting from a bio-based precursor,

while Route B follows a conventional chemical synthesis pathway.
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Route A: Enzymatic Synthesis of Precursor and
Subsequent Esterification
This route involves the enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid

(AMFCA) from 5-(hydroxymethyl)furfural (HMF), followed by a standard Fischer esterification.

This protocol is adapted from the multi-enzyme cascade process described for the conversion

of HMF to AMFCA.[5][6] The process utilizes four key enzymes.

Materials:

5-(hydroxymethyl)furfural (HMF)

HMF oxidase (HMFO) from Methylovorus sp.

Aldehyde dehydrogenase (ALDH) from Sphingobium sp.

Omega-transaminase (ω-TA) from Chromobacterium violaceum

Alanine dehydrogenase (AlaDH) from Bacillus subtilis

L-Alanine

Nicotinamide adenine dinucleotide (NAD+)

Catalase

Sodium phosphate buffer (NaPi), 100 mM, pH 8.0

Procedure:

Prepare a reaction mixture in 100 mM NaPi buffer (pH 8.0) containing HMF (e.g., 50 mM)

and L-Alanine (e.g., 50 mM) as the amine donor.

Add the enzymes to the reaction mixture. Optimal concentrations should be determined

empirically, but representative concentrations are in the micromolar range (e.g., 0.2-10

µM).
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Add a catalytic amount of NAD+ and catalase to the mixture. The AlaDH ensures the

regeneration of the L-Alanine amine donor and maintains the cofactor balance.

Incubate the reaction at 30°C with constant stirring or oscillation for 24-48 hours.

Monitor the conversion of HMF to AMFCA using High-Performance Liquid

Chromatography (HPLC).

Upon completion, the product AMFCA can be purified from the reaction mixture using

techniques such as ion-exchange chromatography.

Enzymatic Cascade for AMFCA Synthesis

Cofactor & Amine Donor Regeneration

5-(Hydroxymethyl)furfural
(HMF)

2,5-Diformylfuran
(DFF)

 HMFO 5-Formylfuran-2-carboxylic Acid
(FFCA)

 ALDH 5-(Aminomethyl)-2-furancarboxylic Acid
(AMFCA)

 ω-TA L-Alanine
Pyruvate

 AlaDH 

 AlaDH Ammonia

NAD+ NADH Coupled Reactions 

Click to download full resolution via product page

Caption: Enzymatic cascade for AMFCA synthesis from HMF.

This is a standard procedure for converting a carboxylic acid to an ethyl ester.

Materials:

5-(aminomethyl)-2-furancarboxylic acid (AMFCA)

Absolute Ethanol (EtOH), anhydrous

Sulfuric Acid (H₂SO₄), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution

Brine, saturated

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Ethyl acetate (EtOAc)

Procedure:

Suspend AMFCA (1 equivalent) in a large excess of absolute ethanol (e.g., 20-50

equivalents).

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric

acid (e.g., 0.1-0.2 equivalents).

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-16 hours.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting

material is consumed.

Cool the mixture to room temperature and remove the excess ethanol under reduced

pressure.

Neutralize the residue by carefully adding saturated sodium bicarbonate solution until

effervescence ceases.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the

crude product.

Purify the crude Ethyl 5-(aminomethyl)furan-2-carboxylate by column chromatography

on silica gel.
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Route B: Reductive Amination of Ethyl 5-formylfuran-2-
carboxylate
This approach involves the conversion of a furan aldehyde to the corresponding amine.

This protocol is based on general reductive amination procedures for furan aldehydes.

Materials:

Ethyl 5-formylfuran-2-carboxylate

Ammonium chloride (NH₄Cl) or another ammonia source

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

Methanol (MeOH), anhydrous

Hydrochloric acid (HCl) in diethyl ether or dioxane

Diethyl ether

Procedure:

Dissolve Ethyl 5-formylfuran-2-carboxylate (1 equivalent) and a source of ammonia such

as ammonium chloride (5-10 equivalents) in anhydrous methanol.

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

Add the reducing agent, such as sodium cyanoborohydride (1.5-2.0 equivalents), portion-

wise to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

Once complete, quench the reaction by carefully adding water.

Remove the methanol under reduced pressure.
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Make the aqueous residue basic (pH > 9) with NaOH solution and extract with an organic

solvent like ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate.

Purify the crude product by column chromatography on silica gel to obtain the free base. If

the hydrochloride salt is desired, dissolve the purified free base in diethyl ether and add a

solution of HCl in ether/dioxane to precipitate the salt.

Biological Activity of Furan Analogs
Direct biological activity data for Ethyl 5-(aminomethyl)furan-2-carboxylate is not readily

available in peer-reviewed literature. However, studies on closely related analogs, such as

derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, provide insight into the potential

therapeutic applications of this class of compounds.
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Compound/De
rivative

Biological
Activity

Cell Line /
Organism

Quantitative
Data (IC₅₀ /
MIC)

Source

(5-(((2-(1H-indol-

3-

yl)ethyl)amino)m

ethyl) furan-2-

yl)methyl acetate

Cytotoxicity
HeLa (Cervical

Cancer)

IC₅₀: 62.37

µg/mL
ResearchGate[7]

(5-(((2-(1H-indol-

3-

yl)ethyl)amino)m

ethyl) furan-2-

yl)methyl acetate

Antibacterial
Photogenic

Bacteria
MIC: 250 µg/mL ResearchGate[7]

Methyl-5-

(hydroxymethyl)-

2-furan

carboxylate

Anti-

inflammatory
- -

Oriental Journal

of Chemistry[8]

Bis-2(5H)-

furanone

derivative (4e)

Cytotoxicity C6 (Glioma) IC₅₀: 12.1 µM PubMed

Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the potential anticancer and antibacterial

activities of the title compound, based on methodologies used for its analogs.

Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50%

(IC₅₀).

Materials:

Cancer cell line (e.g., HeLa)
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Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compound (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well microtiter plates

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours at 37°C, 5% CO₂.

Prepare serial dilutions of the test compound in the culture medium.

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

Include vehicle controls (DMSO) and untreated controls.

Incubate the plate for another 48-72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to

form formazan crystals.

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC₅₀ value by plotting viability against compound concentration.

Protocol: Antibacterial Minimum Inhibitory
Concentration (MIC)
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Objective: To determine the lowest concentration of the compound that inhibits visible

bacterial growth (MIC).

Materials:

Bacterial strain (e.g., Staphylococcus aureus)

Mueller-Hinton Broth (MHB)

Test compound (dissolved in DMSO)

96-well microtiter plates

Procedure:

Prepare a stock solution of the test compound in DMSO.

In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a

range of concentrations.

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and

dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the

wells.

Add the bacterial suspension to each well containing the diluted compound.

Include a positive control (broth with bacteria, no compound) and a negative control (broth

only).

Incubate the plates at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound at which no visible

bacterial growth is observed.
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Caption: General workflow for synthesis and biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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